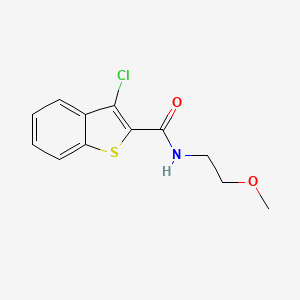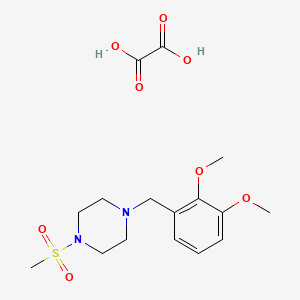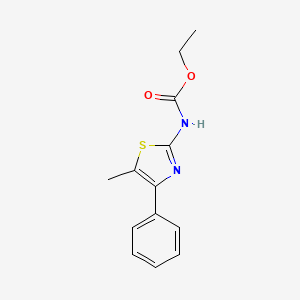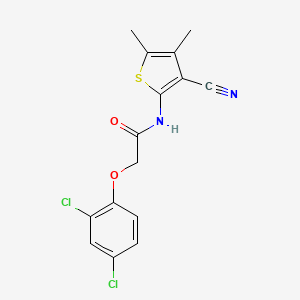![molecular formula C22H23N3O3S B5083843 N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide](/img/structure/B5083843.png)
N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is commonly referred to as Bz-Thz-Val-NH2 and is a derivative of valine, an essential amino acid.
Aplicaciones Científicas De Investigación
Bz-Thz-Val-NH2 has shown potential in various scientific research applications. One of the primary areas of interest is in cancer research. Studies have shown that Bz-Thz-Val-NH2 has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, Bz-Thz-Val-NH2 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of Bz-Thz-Val-NH2 is not fully understood. However, studies have suggested that it works by inhibiting the proteasome, a cellular complex responsible for degrading proteins. Inhibition of the proteasome can lead to the accumulation of proteins, which can trigger cell death in cancer cells.
Biochemical and Physiological Effects:
Bz-Thz-Val-NH2 has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. Additionally, Bz-Thz-Val-NH2 has been shown to inhibit the production of cytokines, which are proteins that play a role in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Bz-Thz-Val-NH2 in lab experiments is its specificity. It has been shown to selectively inhibit the proteasome in cancer cells, making it a potential candidate for targeted cancer therapy. However, one of the limitations of using Bz-Thz-Val-NH2 is its low solubility, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of Bz-Thz-Val-NH2. One area of interest is in the development of more soluble derivatives of the compound. Additionally, further research is needed to fully understand the mechanism of action of Bz-Thz-Val-NH2 and its potential applications in other areas such as neurodegenerative diseases. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of Bz-Thz-Val-NH2 as a potential cancer therapy.
Conclusion:
In conclusion, Bz-Thz-Val-NH2 is a promising compound with potential applications in various scientific research fields. Its ability to selectively inhibit the proteasome in cancer cells makes it a potential candidate for targeted cancer therapy. However, further research is needed to fully understand its mechanism of action and potential applications in other areas.
Métodos De Síntesis
The synthesis of Bz-Thz-Val-NH2 involves the reaction of N-Boc-Valine with 4-phenyl-1,3-thiazol-2-amine and benzyl chloroformate. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained after purification by column chromatography. The yield of the product is typically around 60%.
Propiedades
IUPAC Name |
benzyl N-[3-methyl-1-oxo-1-[(4-phenyl-1,3-thiazol-2-yl)amino]butan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15(2)19(24-22(27)28-13-16-9-5-3-6-10-16)20(26)25-21-23-18(14-29-21)17-11-7-4-8-12-17/h3-12,14-15,19H,13H2,1-2H3,(H,24,27)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTCRUJOUQGFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5083765.png)
![dimethyl 2-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5083768.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5083785.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5083789.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine](/img/structure/B5083797.png)
![4-bromo-N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5083798.png)

![methyl 2-({3-[(cyclopropylcarbonyl)amino]-2-methylbenzoyl}amino)benzoate](/img/structure/B5083812.png)

![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5083820.png)

![N-[2-(tert-butylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5083845.png)
